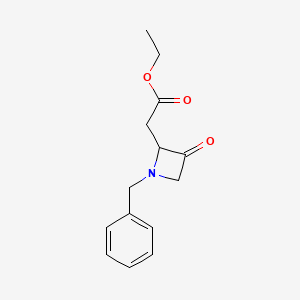
Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate typically involves the following steps:
Formation of Azetidinone Core: The azetidinone core can be synthesized through the cyclization of appropriate β-lactam precursors. This often involves the use of reagents such as triethylamine and acetic anhydride.
Benzylation: The azetidinone core is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the azetidinone derivative with ethyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
- Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
- Methyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate
Comparison: this compound is unique due to its azetidine core, which imparts distinct reactivity and biological properties compared to piperazine derivatives. The presence of the benzyl group further enhances its chemical and biological profile .
Biological Activity
Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate, a compound with the chemical formula C14H17NO3 and CAS number 901772-49-4, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its cytotoxic effects and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its azetidine ring structure, which is a significant feature in many bioactive compounds. The synthesis typically involves cycloaddition reactions and other organic transformations that yield this compound with high purity (95%) .
Anticancer Properties
Recent studies have highlighted the anticancer activity of azetidine derivatives, including this compound. For instance, related β-lactams have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| β-lactam derivative | HT-29 (colon cancer) | 9 |
| β-lactam derivative | MCF-7 (breast cancer) | 17 |
| This compound | HeLa (cervical cancer) | TBD |
These findings suggest that compounds with similar structural motifs may exhibit potent anticancer effects. In particular, the azetidine ring's ability to interact with biological targets could be a key factor in their cytotoxicity .
The proposed mechanism of action for this compound includes the induction of apoptosis in cancer cells. This is supported by studies showing that azetidine derivatives can disrupt critical cellular processes, leading to cell death . The specific pathways involved are still under investigation but may include modulation of signaling cascades associated with cell proliferation and survival.
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a controlled study, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that this compound exhibits significant cytotoxicity, particularly against HeLa cells, although exact IC50 values need further elucidation .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications on the benzyl group and the carbonyl moiety significantly influence the biological activity of azetidine derivatives. Variants of this compound were synthesized to assess their potency against cancer cells, revealing that certain substitutions enhance the compound's efficacy .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 2-(1-benzyl-3-oxoazetidin-2-yl)acetate |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)8-12-13(16)10-15(12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
LTFXSZSLDISSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















